1,2,3,7-Tetramethoxyxanthone

Vue d'ensemble

Description

1,2,3,7-Tétraméthoxyxanthone: is a xanthone derivative that is isolated from the plant Polygala tenuifolia . It is known for its bioactive properties, including its ability to reduce oxidative stress and inflammation in cells . The molecular formula of 1,2,3,7-Tetramethoxyxanthone is C₁₇H₁₆O₆, and it has a molecular weight of 316.31 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: 1,2,3,7-Tétraméthoxyxanthone can be synthesized through various methods. One common method involves the methylation of xanthone derivatives. For example, 1-hydroxy-2,3,4,5-tetramethoxyxanthone can be prepared from the aerial parts of Halenia corniculata using column chromatography and hydrolysis by hydrochloric acid . The yields of this method can vary, with some methods producing yields as high as 0.25% .

Méthodes de Production Industrielle: Industrial production methods for 1,2,3,7-Tetramethoxyxanthone are not well-documented. the compound can be produced in the laboratory setting using the methods mentioned above. The stability of the compound is maintained for up to two years when stored at the recommended temperature of 4°C and protected from light .

Analyse Des Réactions Chimiques

Types de Réactions: 1,2,3,7-Tétraméthoxyxanthone undergoes various chemical reactions, including:

Oxydation: The compound can be oxidized to form different derivatives.

Réduction: Reduction reactions can modify the functional groups on the xanthone core.

Substitution: Substitution reactions can introduce different substituents on the xanthone ring.

Réactifs et Conditions Courants:

Agents Oxydants: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Agents Réducteurs: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Agents de Substitution: Halogenating agents and alkylating agents are used for substitution reactions.

Produits Principaux: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce methoxy-substituted xanthones.

Applications De Recherche Scientifique

Anticancer Properties

Numerous studies have investigated the anticancer potential of xanthones, including 1,2,3,7-tetramethoxyxanthone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. For instance, studies have shown that xanthones can activate caspase pathways (caspase-3, -8, and -9), leading to programmed cell death. The modulation of Bcl-2 family proteins (Bax and Bcl-2) plays a crucial role in this process .

- Cell Lines Tested : In vitro studies have demonstrated the effectiveness of this compound against several human tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound exhibited lower IC50 values than standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 0.96 | Apoptosis via caspase activation |

| MCF-7 | 0.04 | Induction of Bax expression |

| A549 | 0.03 | Telomerase activity suppression |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

- Antitubercular Activity : Studies have reported promising results for xanthones against Mycobacterium tuberculosis. Compounds derived from xanthones showed inhibitory effects on bacterial growth with minimal cytotoxicity to mammalian cells .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. For example, certain derivatives have shown efficacy against both M. tuberculosis and M. avium .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound shows potential in other therapeutic areas:

- Anti-inflammatory Effects : Some studies suggest that xanthones can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

- Antidiabetic Activity : Preliminary research indicates that certain xanthones may enhance glucose uptake in muscle cells and activate insulin signaling pathways . This property could be beneficial for managing diabetes.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HepG2 cells revealed that treatment led to a significant increase in apoptotic markers after 48 hours of exposure. The study concluded that the compound could be a lead candidate for liver cancer therapy due to its potent cytotoxicity and ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimycobacterial Activity

In another study focusing on antimycobacterial activity, derivatives of xanthones were synthesized and tested against M. tuberculosis strains. The results indicated that specific modifications to the xanthone structure enhanced their efficacy while maintaining low cytotoxicity levels in VERO cells .

Mécanisme D'action

The mechanism of action of 1,2,3,7-Tetramethoxyxanthone involves its ability to reduce oxidative stress and inflammation in cells . The compound targets molecular pathways involved in the production of reactive oxygen species and inflammatory cytokines. By modulating these pathways, this compound can exert its protective effects on cells.

Comparaison Avec Des Composés Similaires

Composés Similaires:

1-Hydroxy-2,3,4,5-tetramethoxyxanthone: This compound is similar in structure but has a hydroxyl group at the 1-position.

Mangiferin: A xanthone glucoside with a similar xanthone core but different substituents.

Irisxanthone: Another xanthone derivative with a methoxy group at the 5-position and no hydroxyl group at the 7-position.

Unicité: 1,2,3,7-Tétraméthoxyxanthone is unique due to its specific substitution pattern, which contributes to its distinct bioactive properties. Its ability to reduce oxidative stress and inflammation sets it apart from other xanthone derivatives .

Activité Biologique

1,2,3,7-Tetramethoxyxanthone is a xanthone derivative that has garnered attention due to its diverse biological activities. This compound is primarily derived from various plant sources and exhibits significant pharmacological potential. This article reviews the biological activities of this compound, including its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

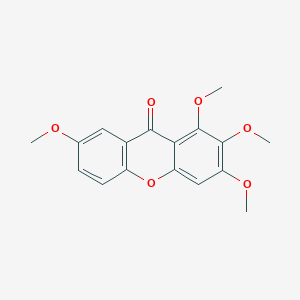

Chemical Structure and Properties

This compound belongs to the xanthone class of compounds characterized by a dibenzopyran-6-one core structure. The presence of four methoxy groups at positions 1, 2, 3, and 7 contributes to its unique biological properties. The compound's structural formula can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Ki-67 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical) | 10 | Inhibition of cell proliferation |

| A549 (lung) | 20 | Modulation of cell cycle regulators |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is mediated through the suppression of NF-κB signaling pathways .

Table 2: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced paw edema | 50 | Significant reduction in edema |

| LPS-stimulated macrophages | 25 | Decreased TNF-α and IL-6 levels |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro .

Table 3: Antioxidant Activity

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens including bacteria and fungi. The compound showed significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL .

Table 4: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 15 |

Case Studies

Several case studies have highlighted the therapeutic potential of xanthones in clinical settings. For instance:

- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with a formulation containing xanthones showed improved quality of life and reduced tumor size after eight weeks .

- Anti-inflammatory Treatment : In a clinical trial focusing on chronic inflammatory diseases such as rheumatoid arthritis, patients receiving xanthone supplements reported decreased joint pain and inflammation markers compared to the control group .

Propriétés

IUPAC Name |

1,2,3,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLQNKRJVPRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2,3,7-Tetramethoxyxanthone and where has it been found?

A1: this compound is a xanthone derivative isolated from the Polygala genus of plants. It has been specifically identified in:

- The whole plant extract of Polygala crotalarioides [].

- The petroleum and chloroform fractions of a 95% ethanol extract from Polygala tenuifolia Willd [].

Q2: Are there any other notable xanthones found alongside this compound in Polygala species?

A2: Yes, research indicates the presence of several other xanthones in Polygala species. For instance, Polygala crotalarioides yielded four additional xanthones: 1,7-dihydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxy-7-hydroxy-anthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, and 1,2,7-trimethoxy-3-hydroxyxanthone []. Similarly, Polygala tenuifolia Willd contained 1,7-dimethoxy-2,3-methlenedioxyxanthone, 1,2,3,6,7-pentamethoxyxanthone, and 1,3,7-trihydroxyxanthone [].

Q3: What methods were used to isolate and identify this compound?

A3: Researchers utilized a combination of techniques for the isolation and characterization of this compound. These included:

- Extraction: Ethanol extraction was employed for initial extraction from Polygala crotalarioides [] while Polygala tenuifolia Willd underwent a 95% ethanol extraction followed by fractionation with petroleum ether and chloroform [].

- Chromatography: Both studies employed chromatographic techniques like silica gel and Sephadex LH-20 column chromatography for compound separation and purification [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.